molecular formula C23H22N4O B2689326 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 863020-10-4

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2689326
CAS No.: 863020-10-4
M. Wt: 370.456
InChI Key: RVWKYMXDPNQWMY-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug development. The structure of this compound features a tert-butyl group, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multistep reactions. One common approach is the condensation reaction between an appropriate imidazo[1,2-a]pyrimidine derivative and a benzamide derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
  • 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
  • 4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Uniqueness

4-(tert-butyl)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the imidazo[1,2-a]pyrimidine moiety provides a versatile scaffold for interaction with various biological targets. This combination makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-tert-butyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-23(2,3)18-10-8-16(9-11-18)21(28)25-19-7-4-6-17(14-19)20-15-27-13-5-12-24-22(27)26-20/h4-15H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKYMXDPNQWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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